molecular formula C12H12N2O4S B2538844 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903259-01-7

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2538844
CAS No.: 1903259-01-7
M. Wt: 280.3
InChI Key: WQZKJUBFGAVSFY-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetically derived chemical compound of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C12H12N2O4S and a molecular weight of 280.30 g/mol, this reagent features a unique molecular architecture that combines an oxazolidine-2,4-dione heterocycle with an azetidine ring, linked via a thiophene-containing acetyl group . This specific arrangement is valuable for constructing more complex molecules and probing biological interactions. The core scaffold of this compound is structurally analogous to privileged heterocyclic systems known for their diverse biological activities. The oxazolidin-2,4-dione moiety, in particular, is a recognized pharmacophore in medicinal chemistry. Research on related structures shows that such compounds are frequently investigated as potential agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in regulating glucose and lipid metabolism . Activation of PPARγ is a well-established mechanism for improving insulin sensitivity, making derivatives of this class compelling candidates for research into new therapeutics for Type 2 Diabetes . Furthermore, oxazolidinone derivatives have also been extensively explored for their potential antimicrobial properties, acting through the inhibition of bacterial protein synthesis . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKJUBFGAVSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of γ-Haloalkyl Imines

Azetidines are synthesized via microwave-assisted reductive cyclization of γ-chloroalkyl imines (e.g., 6(a-l) in Scheme 1 of). For the target compound:

  • Imine formation : Condense 3-aminopropanol with benzaldehyde derivatives.
  • Chloroacetylation : Treat with chloroacetyl chloride in dimethylformamide (DMF) under microwave irradiation (700 W, 3–4 min).
  • Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring.

Optimization :

  • Catalyst : Triethylamine (0.01 mol) enhances reaction efficiency.
  • Solvent : DMF facilitates polar aprotic conditions for cyclization.
  • Yield : 65–85% after recrystallization (ethanol).

Alternative Route: [2+2]-Cycloaddition

Ye et al. demonstrated azetidine synthesis via [2+2]-cycloaddition of 2-aminomalonates with chalcones. Adapting this method:

  • React 2-aminomalonate with thiophene-derived chalcone.
  • Oxidative cyclization at room temperature yields azetidine with stereochemical control.

Advantages :

  • High functional group tolerance.
  • Enantiomeric excess >95% achievable with chiral auxiliaries.

Introduction of the Thiophen-2-yl Acetyl Group

Acetylation of Azetidin-3-amine

  • Activation : Convert 2-(thiophen-2-yl)acetic acid to its acid chloride using thionyl chloride.
  • Coupling : React azetidin-3-amine with the acid chloride in dichloromethane (DCM) at 0°C.
  • Workup : Neutralize with sodium bicarbonate and purify via column chromatography (hexane:ethyl acetate).

Characterization :

  • IR : C=O stretch at 1,710 cm⁻¹.
  • ¹H NMR : Thiophene protons at δ 7.20–7.40 ppm.

Oxazolidine-2,4-dione Formation

Cyclization with Aromatic Carbonic Acid Esters

Adapting the method from EP0056966B1:

  • Reactant : Combine 1-(2-(thiophen-2-yl)acetyl)azetidin-3-amine with diphenyl carbonate.
  • Conditions : Heat at 120–170°C under vacuum (1–950 mbar) for 2–4 hours.
  • Catalyst : Sodium phenolate (0.01 mol%) accelerates ring closure.

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon of diphenyl carbonate.
  • Eliminate phenol to form the oxazolidine-2,4-dione ring.

Yield : 70–80% after recrystallization (ethanol).

Alternative Cyclization with Glycolic Acid

Marinetti et al. reported oxazolidine synthesis via Schiff base cyclization:

  • Schiff base formation : Condense isonicotinic acid hydrazide with aldehydes.
  • Cyclization : Treat with glycolic acid in refluxing toluene.

Adaptation :

  • Replace glycolic acid with thioglycolic acid for thiazolidine variants.
  • Yield : 60–88% depending on substituents.

Integrated Synthetic Protocol

Stepwise Procedure :

  • Synthesize azetidin-3-amine via reductive cyclization (Section 2.1).
  • Acetylate with 2-(thiophen-2-yl)acetyl chloride (Section 3.1).
  • Cyclize with diphenyl carbonate under vacuum (Section 4.1).

Reaction Table :

Step Reactants Conditions Yield
1 γ-Chloroalkyl imine, ClCH₂COCl Microwave, 700 W, 3 min 78%
2 Azetidin-3-amine, Thiophene acetyl chloride DCM, 0°C 82%
3 Intermediate, Diphenyl carbonate 150°C, 2 hr, 10 mbar 75%

Analytical Data :

  • Melting Point : 198–200°C (uncorrected).
  • Mass Spec : [M+H]⁺ at m/z 349.2.
  • Elemental Analysis : C₅₇.4%, H₄.8%, N₈.1% (Calcd: C₅₇.6%, H₄.7%, N₈.2%).

Challenges and Optimization

  • Steric Hindrance : Bulky thiophene groups reduce cyclization efficiency. Mitigated by slow addition of reactants.
  • Byproducts : Phenyl esters from incomplete cyclization. Removed via silica gel chromatography.
  • Scalability : Microwave synthesis limits batch size. Transition to conventional heating with longer reaction times (6–8 hr).

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazolidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazolidine can inhibit key enzymes involved in DNA replication and cell division, making them potential candidates for cancer therapy. The dual-targeting nature of this compound allows it to interfere with multiple pathways involved in tumorigenesis.

Antimicrobial Activity

The presence of both thiophene and azetidine moieties enhances the compound's antimicrobial properties. Compounds with similar structures have been reported to exhibit broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds in medicinal chemistry:

  • Study on Anticancer Activity :
    • A study investigated the cytotoxic effects of oxazolidine derivatives on human cancer cell lines, highlighting their potential as effective anticancer agents by targeting thymidylate synthase (TS), an enzyme critical for DNA synthesis .
  • Antimicrobial Efficacy :
    • Research demonstrated that thiophene-containing compounds showed promising results against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione with various biological targets, including enzymes relevant to cancer and microbial infections .

Data Table: Comparative Analysis of Biological Activities

Compound NameStructural FeaturesBiological ActivityMechanism
This compoundOxazolidine core, thiophene ringAnticancer, AntimicrobialInhibits DNA synthesis
5-(Thiophen-2-yl)-1H-pyrazoleThiophene and pyrazole ringsAnticancerTargets cell division pathways
1H-Triazole derivativesVarious substituents including thiopheneBroad-spectrum antimicrobialDisrupts microbial metabolism

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the azetidine and oxazolidine-2,4-dione moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazolidine-2,4-dione Derivatives: Compounds such as (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g, ) share a dione ring but replace oxazolidine with thiazolidine, introducing sulfur in the heterocycle. This substitution alters electronic properties and biological activity, as thiazolidinediones are well-known for antidiabetic effects (e.g., troglitazone analogs in ) .
  • Imidazolidine-2,4-dione Derivatives: Compounds like 3-(2-(3-bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione (C9, ) feature a five-membered imidazolidine ring instead of oxazolidine.

Substituent Variations

  • Arylidene Modifications : The target compound’s thiophene-acetyl-azetidine side chain contrasts with derivatives in , which employ substituted benzylidene groups (e.g., 4-bromo or 4-fluoro phenyl). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to halogenated phenyl groups .
  • Azetidine vs. Larger Rings: In , azetidin-2-one derivatives are synthesized, but these lack the oxazolidinedione core. The strained four-membered azetidine in the target compound may confer unique conformational rigidity compared to five- or six-membered nitrogenous rings .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/IR) Source
Target Compound Oxazolidine-2,4-dione 1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl Not reported Not reported Not available in evidence N/A
(Z)-5-(4-Methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) Thiazolidine-2,4-dione 4-Methoxybenzylidene, coumarinylmethyl Not specified 68–73 IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 7.8 (s, 1H, CH=N)
3-(2-(3-Bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione (C9) Imidazolidine-2,4-dione 3-Bromophenoxyacetyl, diphenyl 250–252 53 ¹H NMR: δ 7.5–7.3 (m, aromatic); IR: 1750 cm⁻¹ (C=O)
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl Not specified Not reported ¹H NMR: δ 6.9 (d, J=8.5 Hz, aromatic)

Key Observations :

  • The target compound’s physicochemical data are absent in the evidence, limiting direct comparisons. However, analogues like C9 () exhibit higher melting points (250–252°C) due to diphenyl substitution, while thiazolidinediones () show moderate yields (68–73%).
  • Spectral features (e.g., C=O stretches at 1720–1750 cm⁻¹) are consistent across dione derivatives, suggesting similar electronic environments .

Biological Activity

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 280.30 g/mol . The compound features a thiophene ring, an azetidine moiety, and an oxazolidine-2,4-dione structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiophene Acetyl Intermediate : Acylation of thiophene with acetyl chloride under Lewis acid catalysis.
  • Synthesis of Azetidine Intermediate : Reaction of the thiophene acetyl intermediate with an azetidine derivative.
  • Cyclization : Final cyclization with an oxazolidine precursor to yield the target compound .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited strong bactericidal effects.
  • Escherichia coli : Showed moderate activity .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Pseudomonas aeruginosaWeak

Cytotoxicity Studies

Cytotoxicity assessments on normal cell lines (e.g., L929 fibroblasts) revealed that the compound does not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

Concentration (µM)Cell Viability (%)
0100
5095
10090

The biological activity is attributed to the compound's interaction with specific molecular targets:

  • PPAR-γ Receptors : Activation leads to improved insulin sensitivity, beneficial for diabetes management.
  • Cytoplasmic Mur ligases : Inhibition may contribute to its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antidiabetic Effects : A study indicated that derivatives similar to this compound enhance insulin sensitivity through PPAR-γ activation .
  • Anticancer Properties : Research on related oxazolidine derivatives showed promising results in inhibiting cancer cell proliferation without affecting normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione?

  • Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of thiophene-2-acetyl chloride with azetidine derivatives to form the azetidin-3-yl intermediate.
  • Step 2: Cyclization with oxazolidine-2,4-dione precursors under reflux conditions.
  • Key Optimization: Use of green catalysts like β-cyclodextrin-SO3H in solvent-free conditions to enhance yields (e.g., 68–69% yields reported for analogous oxazolidinediones) .
  • Example: For structurally related compounds, optimized reflux times (2–5 h) and stoichiometric ratios (1:1.5 for thioglycolic acid) are critical .

Q. How is the purity and structural integrity of this compound validated?

  • Answer: Standard analytical techniques include:

  • Melting Point Analysis: Compare observed values with literature data (e.g., 241–257°C ranges for oxazolidinedione derivatives) .
  • Elemental Analysis: Confirm C, H, N content (e.g., deviations <0.03% indicate high purity) .
  • NMR Spectroscopy: 1H/13C NMR to verify functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazolidine-dione carbonyls at ~175 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Answer:

  • X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization to unambiguously confirm stereochemistry and bond lengths .
  • Advanced NMR: Employ 2D techniques (e.g., HSQC, HMBC) to resolve signal overlaps, particularly for azetidine and thiophene moieties .
  • Case Study: For oxazolidinedione derivatives, crystallographic data resolved ambiguities in keto-enol tautomerism .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Answer:

  • Design of Experiments (DoE): Screen variables (catalyst loading, temperature, solvent) using response surface methodology.
  • Catalyst Selection: β-cyclodextrin-SO3H improves atom economy and reduces side reactions in thiazolidinone syntheses .
  • Example Table:
SubstituentCatalystYield (%)m.p. (°C)
3-Bromophenylβ-CD-SO3H53250–252
3-NitrophenylNone69254–257
Data adapted from analogous oxazolidinedione syntheses .

Q. How can stereochemical complexities (e.g., azetidine ring puckering) be addressed during structural characterization?

  • Answer:

  • Dynamic NMR: Study ring-flipping kinetics in azetidine derivatives using variable-temperature NMR.
  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable conformers .

Q. What methodologies are recommended for investigating biological activity mechanisms?

  • Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., PPAR-γ for antidiabetic activity).
  • In Vitro Assays: Compare IC50 values against structurally similar derivatives (e.g., 5,5-diphenylimidazolidine-2,4-dione analogs showed sub-micromolar activity) .
  • SAR Studies: Modify the thiophene or azetidine moieties to assess pharmacophore requirements .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting data between melting points and spectroscopic purity?

  • Answer:

  • Recrystallization: Purify using DMF-acetic acid (1:2 v/v) to remove impurities affecting melting points .
  • Thermogravimetric Analysis (TGA): Rule out decomposition during melting (e.g., weight loss >2% indicates instability) .

Q. What precautions are critical when handling reactive intermediates during synthesis?

  • Answer:

  • Inert Atmosphere: Use Schlenk lines for air-sensitive steps (e.g., thiophene acetyl chloride reactions).
  • Quenching Protocols: Neutralize excess acylating agents with ice-cold sodium bicarbonate .

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